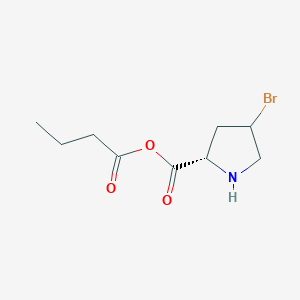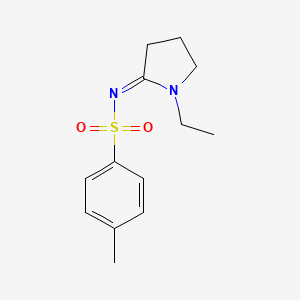
N-(1-Ethyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide is a compound that features a pyrrolidine ring, a common scaffold in medicinal chemistry due to its versatile biological activity. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an ethylpyrrolidine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
The synthesis of N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide typically involves the construction of the pyrrolidine ring followed by its functionalization. One common synthetic route includes the cyclization of suitable precursors under specific reaction conditions. For instance, the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions in a microchannel reactor has been reported as an efficient method . Industrial production methods may involve similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
科学的研究の応用
N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for its antibacterial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it binds to the podophyllotoxin pocket of gamma tubulin, which is associated with its anticancer activity . The compound’s structure allows it to interact with various proteins and enzymes, influencing their activity and leading to the observed biological effects.
類似化合物との比較
N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups, leading to variations in their biological activity and applications
特性
CAS番号 |
126826-49-1 |
|---|---|
分子式 |
C13H18N2O2S |
分子量 |
266.36 g/mol |
IUPAC名 |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H18N2O2S/c1-3-15-10-4-5-13(15)14-18(16,17)12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3/b14-13- |
InChIキー |
VOVUJSDXAUJRRJ-YPKPFQOOSA-N |
異性体SMILES |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)C |
正規SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


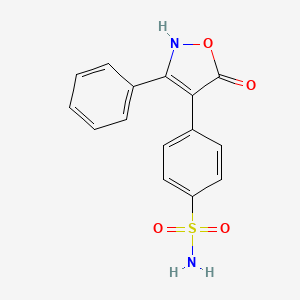
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
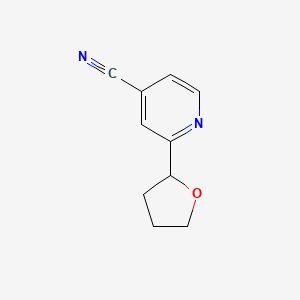
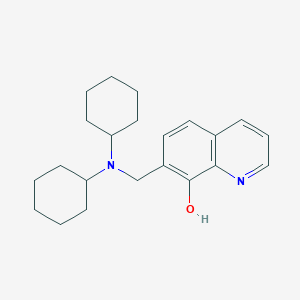
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)
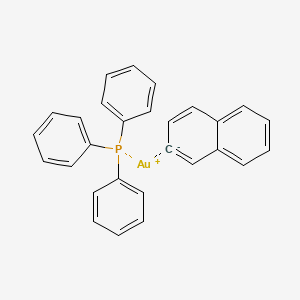
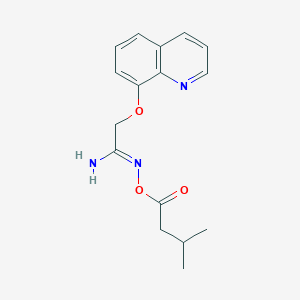

![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)

![2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12888483.png)
![2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12888489.png)
